
Methyl quinoline-4-carboxylate
Overview
Description
Methyl quinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl quinoline-4-carboxylate can be synthesized through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium.
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: Methyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl quinoline-4-carboxylate and its derivatives have been extensively studied for their pharmacological properties. Notably, they exhibit:
- Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, demonstrate significant activity against various pathogens. For instance, a series of quinoline-4-carboxamides were developed and screened for antiplasmodial activity against Plasmodium falciparum, showing promising results with low nanomolar potency in vitro .
- Antileishmanial Properties : Studies have synthesized several quinoline-4-carboxylic acids that were evaluated for their effectiveness against Leishmania donovani. The synthesized compounds showed varying degrees of activity, with some achieving notable IC50 values .
- Tuberculosis Inhibition : Recent findings highlight the potential of arylated quinoline carboxylic acids against Mycobacterium tuberculosis. Specific derivatives exhibited strong inhibitory effects on both replicating and non-replicating bacteria, showcasing their therapeutic potential .
Agrochemicals
Quinoline derivatives are also recognized for their utility in agriculture:
- Pesticide Development : this compound serves as a precursor in the synthesis of agrochemicals, particularly pesticides. The compound can be modified to enhance its efficacy against agricultural pests while minimizing environmental impact .
Materials Science
The unique properties of this compound make it valuable in materials science:
- Dyes and Pigments : Quinoline derivatives are integral to the production of dyes. This compound can be utilized to synthesize various colorants due to its structural versatility and the ability to form metal complexes that exhibit luminescent properties .
- Organic Light Emitting Diodes (OLEDs) : The compound has been explored as a ligand in the preparation of phosphorescent complexes used in OLEDs. Its ability to form stable complexes enhances the performance of these devices .
Case Study 1: Antimalarial Drug Development
A study focused on optimizing a quinoline-4-carboxamide derivative (DDD107498) demonstrated its efficacy in preclinical models against malaria. The compound exhibited excellent oral bioavailability and potent antimalarial activity, leading to its selection for further development .
Case Study 2: Synthesis of Antileishmanial Agents
In another investigation, researchers synthesized a series of quinoline-4-carboxylic acids and evaluated their antileishmanial activity. The compounds were characterized using spectral methods (NMR, IR), and their biological activity was statistically analyzed, revealing several candidates with promising efficacy against L. donovani .
Data Summary Table
Application Area | Compound Type | Key Findings |
---|---|---|
Medicinal Chemistry | Quinoline Derivatives | Antimalarial and antileishmanial activities noted |
Agrochemicals | Pesticides | Effective as precursors for pesticide synthesis |
Materials Science | Dyes and OLEDs | Useful in dye production and OLED applications |
Mechanism of Action
Methyl quinoline-4-carboxylate can be compared with other quinoline derivatives:
Quinine: An antimalarial agent with a similar quinoline structure but different functional groups.
Chloroquine: Another antimalarial compound with a quinoline core.
Camptothecin: A quinoline alkaloid used in cancer treatment.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Comparison with Similar Compounds
- Quinine
- Chloroquine
- Camptothecin
- Mepacrine
- Hydroquinine
Biological Activity
Methyl quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.
1. Overview of this compound
This compound belongs to the quinoline family, which is known for its pharmacological properties. The compound features a carboxylate group at the 4-position of the quinoline ring, which contributes to its biological activities.
2. Synthesis and Characterization
The synthesis of this compound typically involves the Pfitzinger reaction, where isatin derivatives are reacted with appropriate reagents to yield the desired quinoline structure. Characterization is often performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight.
3.1 Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
3.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including liver and breast cancer cells.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver) | 12.6 | Induction of apoptosis |
MCF-7 (breast) | 15.3 | Cell cycle arrest |
Huh7 (liver) | 6.3 | Inhibition of c-Myc expression |
The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to increased apoptosis in cancer cells .
3.3 Antimalarial Activity
This compound derivatives have been evaluated for their antimalarial properties against Plasmodium falciparum. These compounds exhibited moderate potency with novel mechanisms of action, including inhibition of translation elongation factor 2 ().
Table 3: Antimalarial Activity Data
Compound | EC50 (nM) | Efficacy in Mouse Model (ED90 mg/kg) |
---|---|---|
Methyl Quinoline-4-C | 120 | <1 |
Case Study 1: Anticancer Effects on HepG2 Cells
In a study assessing the effects of this compound on HepG2 liver cancer cells, researchers found that treatment led to significant apoptosis characterized by increased levels of cleaved PARP and Bax proteins while decreasing Bcl-2 levels .
Case Study 2: Antimicrobial Efficacy Against Candida albicans
A series of tests demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting potential for use as an antifungal agent in clinical settings .
5. Conclusion
This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. Its mechanisms involve complex interactions at the cellular level, making it a promising candidate for further research and development in therapeutic applications.
Q & A
Basic Research Questions
Q. Q1: What are the common synthetic routes for preparing methyl quinoline-4-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of quinoline-4-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or POCl₃). A critical step involves controlling reaction temperature (80–100°C) and ensuring anhydrous conditions to maximize yield . Alternative pathways include nucleophilic substitution of halogenated precursors (e.g., 4-bromoquinoline derivatives) with methyl carboxylate nucleophiles. Optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .
Q. Q2: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming ester functionality (e.g., methyl ester peaks at δ ~3.9–4.1 ppm) and quinoline ring proton environments .
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the quinoline ring and ester group. For example, disorder in carboxyl groups (common in esters) can be modeled using programs like SHELXL .
- HRMS : Validates molecular formula via exact mass analysis (e.g., [M+H]⁺ for C₁₂H₁₁NO₂: 209.08) .
Advanced Research Questions
Q. Q3: How do substituent modifications at the quinoline 8-position influence electronic properties and reactivity?
Introducing electron-withdrawing groups (e.g., nitro at C8) increases electrophilicity at the C4 carboxylate, facilitating nucleophilic substitution. DFT calculations (e.g., TPSSh/def2-TZVP with PCM solvent models) reveal reduced electron density at the ester carbonyl, correlating with enhanced reactivity in cross-coupling reactions. Substituent effects on HOMO-LUMO gaps also impact photophysical properties .
Q. Q4: What challenges arise in resolving crystallographic disorder in this compound derivatives?
Disordered carboxyl or ester groups complicate electron density maps. Strategies include:
- Using twin refinement in SHELXL .
- Applying restraints to bond lengths/angles for disordered regions.
- Analyzing π-π stacking interactions (e.g., centroid distances ~3.5–3.9 Å) to stabilize crystal packing .
Example: In 4-methylphenyl quinoline-2-carboxylate, dihedral angles between quinoline and benzene rings (78–88°) were resolved via high-resolution data (<0.8 Å) .
Q. Q5: How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
Substituent | Position | Biological Impact | Reference |
---|---|---|---|
Methoxy | C7 | Enhances antimicrobial activity via H-bonding with target enzymes | |
Chloro | C2 | Increases lipophilicity, improving blood-brain barrier penetration | |
Amino | C4 | Facilitates metal chelation, relevant in anticancer studies |
Q. Q6: What mechanistic insights explain the hydrolysis of this compound under physiological conditions?
The ester undergoes base-catalyzed hydrolysis to quinoline-4-carboxylic acid, critical for prodrug activation. Kinetic studies (pH 7.4 buffer, 37°C) show pseudo-first-order kinetics, with half-lives dependent on electron-withdrawing substituents. LC-MS/MS monitors intermediates like tetrahedral oxyanion transition states .
Q. Methodological Considerations
Q. Q7: How can computational tools like OLEX2 and SHELX improve refinement of this compound crystal structures?
- OLEX2 : Integrates structure solution (via charge flipping), refinement (SHELXL), and analysis (e.g., hydrogen-bond networks) in a single workflow. Its GUI simplifies handling twinning or disorder .
- SHELXL : Robust for small-molecule refinement, particularly with high-resolution data (<1.0 Å). Key parameters:
TWIN
andBASF
for twinned crystals;DELU
andSIMU
restraints for disordered regions .
Q. Q8: What experimental protocols mitigate side reactions during functionalization of this compound?
- Nucleophilic substitution : Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., CuI for Ullmann coupling) to reduce ester hydrolysis .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and anhydrous conditions to prevent deborylation .
- Reduction : NaBH₄/CeCl₃ selectively reduces nitro groups to amines without affecting the ester .
Properties
IUPAC Name |
methyl quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUGRPXEZGEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388240 | |
Record name | methyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-61-4 | |
Record name | methyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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